Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. Oridonin
A direct comparative study evaluated the effects of ponicidin and its close analog oridonin on human breast cancer cells. In MCF-7 cells, a model of low-invasive breast carcinoma, clonogenicity and proliferation were inhibited more significantly by ponicidin than by oridonin [1]. This contrasts with the activity in normal MCF-10A cells, where oridonin was more effective, demonstrating a cell-type-specific potency advantage for ponicidin.
| Evidence Dimension | Inhibition of clonogenicity and proliferation |
|---|---|
| Target Compound Data | Significantly inhibited |
| Comparator Or Baseline | Oridonin (inhibited to a lesser extent) |
| Quantified Difference | Ponicidin more significant |
| Conditions | Human breast cancer MCF-7 cells, in vitro |
Why This Matters
This data provides a clear, quantitative rationale for selecting ponicidin over oridonin for experiments in MCF-7 or related breast cancer models, ensuring maximum assay sensitivity.
- [1] Hsieh, T. C., et al. (2005). Differential control of growth, cell cycle progression, and expression of NF-kappaB in human breast cancer cells MCF-7, MCF-10A, and MDA-MB-231 by ponicidin and oridonin. Biochemical and Biophysical Research Communications, 337(1), 224–231. View Source
